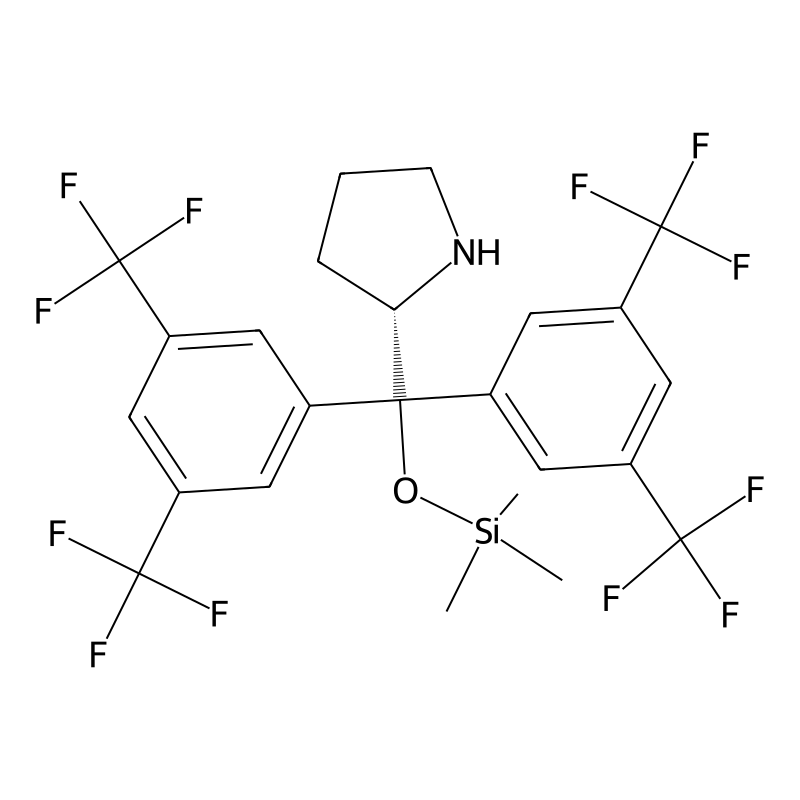

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis

This compound functions as a chiral catalyst, meaning it can selectively promote reactions to produce one specific enantiomer (mirror image) of a molecule over the other. This ability makes it highly sought-after in asymmetric catalysis, a crucial area of research for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals with desired properties.

Studies have shown that (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine can effectively catalyze a broad range of bond-forming reactions, including:

- C-C bond formation: This includes reactions like aldol additions, Mannich reactions, and Diels-Alder cyclizations. [Source: Sigma-Aldrich product page, (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, ]

- C-N bond formation: This encompasses reactions like reductive amination and imine formation.

- C-O bond formation: This includes reactions like epoxide ring-opening and aldol condensations.

- C-S bond formation: This involves reactions like sulfa-Michael additions.

- C-Hal bond formation: This includes reactions like Negishi coupling and Kumada-Corriu coupling.

The catalyst's efficiency and ability to achieve high yields and excellent enantioselectivity (enantiomer preference) make it a valuable tool for researchers in organic and medicinal chemistry.

Additional Research Applications

Beyond its role in asymmetric catalysis, (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is also being explored in other scientific research areas, such as:

- Development of new catalysts: Researchers are investigating modifications to this compound to improve its catalytic activity and selectivity for specific reactions.

- Mechanistic studies: Understanding the detailed mechanism by which the catalyst operates can aid in the design of even more efficient and selective catalysts.

- Material science: This compound is being explored for potential applications in the development of new functional materials.

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound notable for its unique structure and properties. The molecular formula is C₃₉H₃₁F₆N₁O₁S₁, with a molecular weight of approximately 597.5 g/mol . This compound features a pyrrolidine ring substituted with a bis(trifluoromethyl)phenyl group and a trimethylsilyl ether moiety, making it a significant member of the diarylprolinol silyl ether class of organocatalysts.

The mechanism of action of this catalyst involves the formation of a hydrogen bond between the NH group of the pyrrolidine ring and the carbonyl group of the substrate (aldehyde or ketone). This activates the substrate for nucleophilic attack by another molecule. The bulky aromatic groups and the trimethylsilyloxymethyl group influence the reactivity of the catalyst and create a chiral environment that favors the formation of one enantiomer over the other [].

The synthesis of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting materials such as amino acids or related compounds are reacted to form the pyrrolidine structure.

- Introduction of Trifluoromethyl Groups: This can be achieved through electrophilic fluorination methods or by using trifluoromethylating agents.

- Silylation: The trimethylsilyl group is introduced via silylation reactions using trimethylsilyl chloride or similar reagents.

- Purification: The final product is purified through chromatography techniques to ensure high purity and yield .

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has several applications:

- Organocatalysis: It serves as an effective catalyst in asymmetric synthesis, particularly for carbon-carbon bond formation.

- Pharmaceutical Synthesis: Its ability to facilitate enantioselective reactions makes it valuable in the production of chiral pharmaceuticals.

- Material Science: Potential applications in developing advanced materials due to its unique chemical properties .

Interaction studies focus on how (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine interacts with various substrates during catalysis. These studies often employ kinetic analysis to determine reaction rates and selectivity. The presence of the trifluoromethyl groups significantly influences these interactions, enhancing the compound's reactivity and selectivity compared to other catalysts .

Several compounds share structural or functional similarities with (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-α,α-Bis[3,5-di(trifluoromethyl)phenyl]-O-(trimethylsilyl)pyrrolidine-2-methanol | Similar framework with additional hydroxymethyl group | Enhanced solubility and reactivity |

| (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine | Methoxy instead of trimethylsilyl group | Different electronic properties affecting reactivity |

| 2-(Bis(4-trifluoromethylphenyl)(trimethylsilyl)methanol | Similar silylation but different substitution pattern | Varying steric effects influencing catalytic performance |

The uniqueness of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine lies in its specific combination of functional groups that enhance its catalytic efficiency and selectivity compared to these similar compounds.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Capacci et al. Direct, enantioselective alpha-alkylation of aldehydes using simple olefins. Nature Chemistry, doi: 10.1038/nchem.2797, published online 26 June 2017

Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018